molecular formula C6H14N2O2 B13070222 2-Amino-5-methoxypentanamide

2-Amino-5-methoxypentanamide

Cat. No.: B13070222
M. Wt: 146.19 g/mol
InChI Key: IORXZCIBCQGUNM-UHFFFAOYSA-N
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Description

2-Amino-5-methoxypentanamide is an organic compound with the molecular formula C6H14N2O2 It is a derivative of pentanamide, featuring an amino group at the second position and a methoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxypentanamide typically involves the reaction of 5-methoxypentanoic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as palladium on carbon (Pd/C), can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxypentanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-amino-5-oxopentanamide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Amino-5-oxopentanamide

    Reduction: 2-Amino-5-methoxypentylamine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-methoxypentanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxypentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methoxybenzamide
  • 2-Amino-5-ethoxybenzamide
  • 2-Amino-4-methoxybenzamide

Uniqueness

Compared to similar compounds, 2-Amino-5-methoxypentanamide features a pentanamide backbone, which imparts different physicochemical properties. This structural difference can influence its reactivity, solubility, and biological activity, making it a unique compound for specific applications.

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

2-amino-5-methoxypentanamide

InChI

InChI=1S/C6H14N2O2/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)

InChI Key

IORXZCIBCQGUNM-UHFFFAOYSA-N

Canonical SMILES

COCCCC(C(=O)N)N

Origin of Product

United States

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